The Selective Aldosterone Synthase Inhibitor (S)-Baxdrostat: A Technical Deep Dive into its Renal Mechanism of Action
The Selective Aldosterone Synthase Inhibitor (S)-Baxdrostat: A Technical Deep Dive into its Renal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Baxdrostat is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal glands. By targeting the production of aldosterone, a primary driver of sodium and water retention, Baxdrostat offers a novel therapeutic approach for managing conditions exacerbated by aldosterone excess, such as resistant hypertension and chronic kidney disease (CKD). In renal cells, the mechanism of action of (S)-Baxdrostat is primarily indirect, stemming from the systemic reduction of circulating aldosterone. This leads to decreased activation of the mineralocorticoid receptor (MR) in the distal nephron, thereby mitigating the downstream effects of aldosterone, which include sodium reabsorption, potassium excretion, and the promotion of renal inflammation and fibrosis. Clinical trials have demonstrated that Baxdrostat effectively lowers blood pressure and reduces albuminuria, indicating a significant renal protective effect.
Core Mechanism of Action
(S)-Baxdrostat, formerly known as CIN-107 or RO6836191, is a competitive inhibitor of the CYP11B2 enzyme.[1] This enzyme is critical for the conversion of 11-deoxycorticosterone to aldosterone. The high selectivity of Baxdrostat for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol synthesis, is a key feature of its pharmacological profile. This selectivity minimizes the risk of adrenal insufficiency, a potential side effect associated with non-selective inhibitors. Preclinical studies have shown that Baxdrostat has an in vitro selectivity of over 100-fold for aldosterone synthase over 11β-hydroxylase.
The primary mechanism of action of (S)-Baxdrostat in the context of renal function is the systemic reduction of aldosterone levels. Aldosterone exerts its effects in the kidney by binding to the mineralocorticoid receptor (MR) in the epithelial cells of the distal convoluted tubule and collecting duct. The activation of the MR leads to the transcription of genes that increase the expression and activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This results in increased sodium and water reabsorption and potassium excretion. By inhibiting aldosterone production, Baxdrostat reduces the activation of the MR in these renal cells, leading to decreased sodium and water retention and a subsequent lowering of blood pressure.
Beyond its hemodynamic effects, aldosterone is also known to promote inflammation and fibrosis in the kidneys. By reducing aldosterone levels, Baxdrostat is believed to attenuate these pathological processes, contributing to its observed renoprotective effects, such as the reduction in albuminuria.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of (S)-Baxdrostat.
Table 1: Preclinical and In Vitro Data
| Parameter | Value | Species/System | Reference |
| Ki for CYP11B2 | 13 nmol/L | In vitro | [2] |
| In Vitro Selectivity (CYP11B2 vs. CYP11B1) | >100-fold | In vitro | [2] |
Table 2: Clinical Trial Efficacy Data - Blood Pressure Reduction
| Trial Name | Treatment Group | N | Baseline Seated SBP (mmHg) | Placebo-Adjusted Change in Seated SBP from Baseline (mmHg) | p-value | Reference |
| BrigHTN (Phase II) | Baxdrostat 0.5 mg | 69 | ~147 | -2.7 | 0.3110 | [1] |
| Baxdrostat 1 mg | 70 | ~147 | -8.1 | 0.0030 | [1] | |
| Baxdrostat 2 mg | 67 | ~147 | -11.0 | <0.0001 | [1] | |
| BaxHTN (Phase III) | Baxdrostat 1 mg | 264 | ~148 | -8.7 | <0.001 | [3] |
| Baxdrostat 2 mg | 266 | ~148 | -9.8 | <0.001 | [3] | |
| FigHTN (Phase II - CKD) | Baxdrostat (pooled) | 128 | 151.2 | -8.1 | 0.003 | [4] |
Table 3: Clinical Trial Efficacy Data - Renal and Biomarker Endpoints
| Trial Name | Treatment Group | Endpoint | Result | Reference |
| FigHTN (Phase II - CKD) | Baxdrostat (pooled) | Change in Urine Albumin-to-Creatinine Ratio (UACR) | 55% reduction vs. placebo | [2][4] |
Table 4: Adverse Events of Interest from Clinical Trials
| Trial Name | Treatment Group | Adverse Event | Incidence | Placebo Incidence | Reference |
| FigHTN (Phase II - CKD) | Baxdrostat (pooled) | Hyperkalemia | 41% | 5% | [2][4] |
| BaxHTN (Phase III) | Baxdrostat 1 mg | Confirmed Hyperkalemia (>6 mmol/L) | 1.1% | 0.0% | [3] |
| Baxdrostat 2 mg | Confirmed Hyperkalemia (>6 mmol/L) | 1.1% | 0.0% | [3] |
Experimental Protocols
In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay (General Methodology)
While the specific, detailed protocol used for (S)-Baxdrostat is not publicly available in the reviewed literature, a general methodology for such an assay can be described based on standard practices for evaluating CYP450 enzyme inhibitors.
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a test compound on the activity of human aldosterone synthase (CYP11B2).
Materials:
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Recombinant human CYP11B2 enzyme
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A suitable substrate, such as 11-deoxycorticosterone
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NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
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Test compound ((S)-Baxdrostat) at various concentrations
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Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
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Detection system for the product (aldosterone), typically using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)
Procedure:
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Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, recombinant CYP11B2 enzyme, and the NADPH regeneration system.
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Inhibitor Addition: The test compound, (S)-Baxdrostat, is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
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Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: The reaction is initiated by the addition of the substrate, 11-deoxycorticosterone.
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Incubation: The reaction is allowed to proceed at 37°C for a specified time, during which the enzyme converts the substrate to the product.
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Reaction Termination: The reaction is stopped, typically by the addition of a quenching solvent such as acetonitrile.
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Product Quantification: The amount of aldosterone produced is quantified using a validated LC-MS/MS method.
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Data Analysis: The rate of product formation is calculated for each inhibitor concentration. The data are then fitted to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
BrigHTN Phase II Clinical Trial Protocol (Representative Example)
Objective: To evaluate the efficacy and safety of different doses of (S)-Baxdrostat compared with placebo in patients with treatment-resistant hypertension.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial.
Inclusion Criteria:
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Adults (≥18 years) with treatment-resistant hypertension.
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Mean seated blood pressure ≥130/80 mmHg.
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Stable doses of at least three antihypertensive medications, including a diuretic.
Exclusion Criteria:
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Secondary hypertension due to causes other than primary aldosteronism.
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Severe renal impairment.
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History of major cardiovascular events in the preceding months.
Treatment:
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Patients were randomized to receive once-daily oral doses of (S)-Baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks.
Endpoints:
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Primary Efficacy Endpoint: Change from baseline in mean seated systolic blood pressure at week 12.
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Secondary Efficacy Endpoints: Change from baseline in mean seated diastolic blood pressure and the proportion of patients achieving blood pressure control (<130/80 mmHg).
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Safety Endpoints: Incidence of adverse events, including hyperkalemia, and changes in laboratory parameters.
Assessments:
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Blood pressure was measured at regular intervals throughout the study.
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Blood and urine samples were collected for pharmacokinetic and pharmacodynamic analyses, including measurement of aldosterone and cortisol levels.
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Safety was monitored through the recording of adverse events, physical examinations, and laboratory tests.
Visualizations
Signaling Pathways
Caption: Mechanism of (S)-Baxdrostat in Renal Cells.
Experimental Workflow
Caption: Representative Clinical Trial Workflow.
References
- 1. Aldosterone Induces the Proliferation of Renal Tubular Epithelial Cells In Vivo but Not In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New medication lowered hard-to-control high blood pressure in people with chronic kidney disease | American Heart Association [newsroom.heart.org]
- 3. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 4. Baxdrostat Lowers BP and Albuminuria in CKD with Uncontrolled Hypertension | Docwire News [docwirenews.com]
